

N-(3-bromophenyl)succinamic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(3-Bromoanilino)-4-oxobutanoic acid

Cat. No.: B1307638

[Get Quote](#)

Technical Guide: N-(3-bromophenyl)succinamic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-bromophenyl)succinamic acid, including its chemical properties, a detailed synthesis protocol, and relevant chemical pathway information. This document is intended to support research and development activities in the fields of medicinal chemistry, chemical biology, and drug discovery.

Core Chemical Data

While a specific CAS number for N-(3-bromophenyl)succinamic acid is not readily available in public databases, its molecular formula and weight have been determined based on the established synthesis reaction between 3-bromoaniline and succinic anhydride.

Parameter	Value
Molecular Formula	C ₁₀ H ₁₀ BrNO ₃
Molecular Weight	272.10 g/mol
CAS Number	Not assigned

Synthesis Protocol

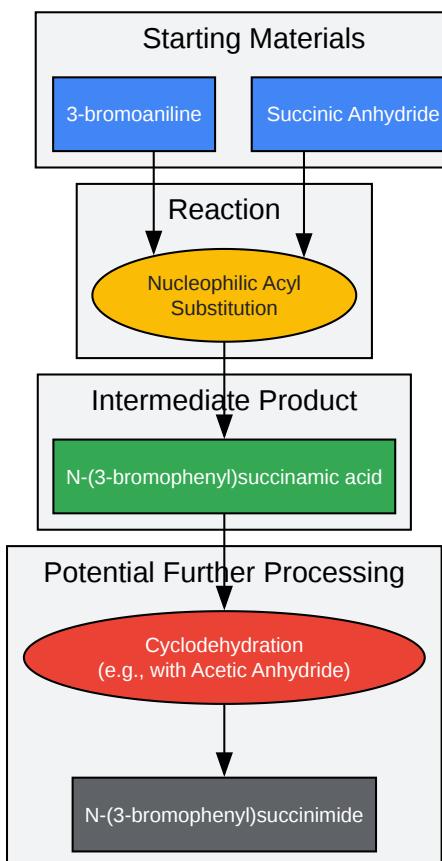
The synthesis of N-(3-bromophenyl)succinamic acid is analogous to the preparation of other N-arylsuccinamic acids, which involves the reaction of a substituted aniline with succinic anhydride. The following is a detailed experimental protocol adapted from methodologies reported for similar compounds.

Reaction: 3-bromoaniline + Succinic Anhydride \rightarrow N-(3-bromophenyl)succinamic acid

Materials:

- 3-bromoaniline
- Succinic anhydride
- Toluene (or another suitable inert solvent)
- Dilute Hydrochloric Acid
- Deionized Water

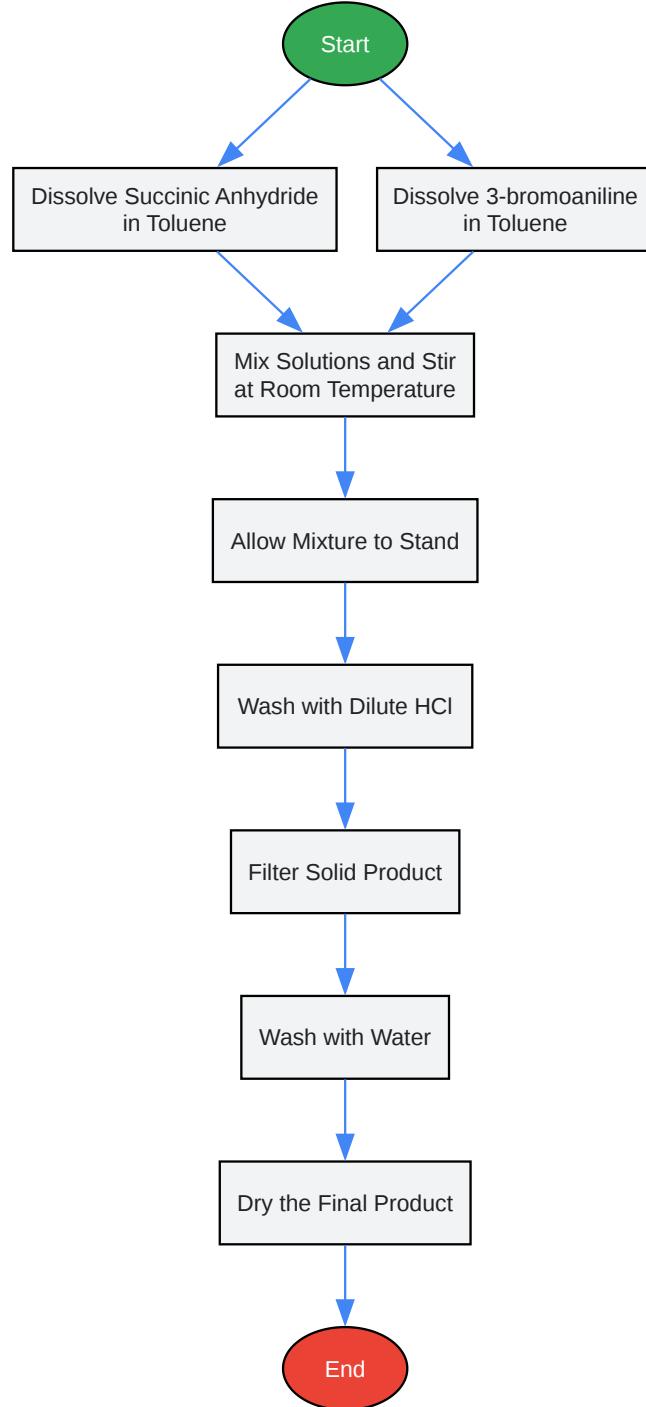
Procedure:


- In a round-bottom flask, dissolve succinic anhydride (0.01 mol) in 25 mL of toluene with stirring.
- In a separate beaker, prepare a solution of 3-bromoaniline (0.01 mol) in 20 mL of toluene.
- Add the 3-bromoaniline solution dropwise to the succinic anhydride solution at room temperature with constant stirring.
- Continue stirring the resulting mixture for approximately one hour.
- Allow the mixture to stand for an additional hour at room temperature to ensure the reaction goes to completion.
- To remove any unreacted 3-bromoaniline, wash the mixture with dilute hydrochloric acid.

- The resulting solid precipitate, N-(3-bromophenyl)succinamic acid, is then filtered under suction.
- Wash the filtered solid thoroughly with water to remove any unreacted succinic anhydride and succinic acid.
- The final product can be dried in a desiccator.

Chemical Pathways and Logical Relationships

The synthesis of N-(3-bromophenyl)succinamic acid is a straightforward nucleophilic acyl substitution reaction. The logical workflow for its preparation and subsequent potential reactions, such as cyclization to the corresponding succinimide, can be visualized.


Synthesis Workflow for N-(3-bromophenyl)succinamic acid and Related Compounds

[Click to download full resolution via product page](#)

Caption: Synthesis and potential conversion of N-(3-bromophenyl)succinamic acid.

The experimental workflow, from reaction setup to product purification, follows a logical sequence of steps to ensure a high-purity final product.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Step-by-step experimental workflow for synthesis.

- To cite this document: BenchChem. [N-(3-bromophenyl)succinamic acid CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1307638#n-3-bromophenyl-succinamic-acid-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1307638#n-3-bromophenyl-succinamic-acid-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com